2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

Epoxy Resin Thermoset Coefficient of Thermal Expansion

2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) is an organic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring, and features a 2-methyl substituent along with an oxirane (epoxide) group linked via a methoxy bridge at the 6-position of the benzoxazole core. Its molecular formula is C11H11NO3 with a molecular weight of 205.21 g/mol.

Molecular Formula C11H11NO3
Molecular Weight 205.21
CAS No. 61235-99-2
Cat. No. B1658493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
CAS61235-99-2
Molecular FormulaC11H11NO3
Molecular Weight205.21
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)OCC3CO3
InChIInChI=1S/C11H11NO3/c1-7-12-10-3-2-8(4-11(10)15-7)13-5-9-6-14-9/h2-4,9H,5-6H2,1H3
InChIKeyMZLFOLBPFCGKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) for Epoxy-Based Materials Research and Polymer Modification


2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) is an organic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring, and features a 2-methyl substituent along with an oxirane (epoxide) group linked via a methoxy bridge at the 6-position of the benzoxazole core . Its molecular formula is C11H11NO3 with a molecular weight of 205.21 g/mol . The compound possesses both the rigid, thermally stable benzoxazole heterocyclic scaffold and the reactive oxirane moiety, positioning it as a specialized epoxy monomer or reactive intermediate for advanced polymer synthesis, particularly within thermosetting resin systems where the incorporation of benzoxazole units is sought for enhanced thermal, mechanical, or dielectric properties [1].

Why Substituting 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole with Generic Epoxides or Alternative Benzoxazole Monomers Compromises Polymer Performance


Generic substitution of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) in polymer formulations is not viable due to the precise structural requirements for integrating the benzoxazole heterocycle into cured epoxy networks. The benzoxazole ring imparts specific properties such as reduced coefficient of linear expansion and enhanced tensile strength that are not achievable with conventional bisphenol A-based epoxides or simple aliphatic epoxide monomers [1]. Furthermore, the substitution pattern on the benzoxazole core critically influences the final thermoset properties; for instance, the 6-position substitution and the presence of the 2-methyl group in this compound yield distinct curing behavior, crosslink density, and thermal-mechanical performance compared to alternative benzoxazole isomers (e.g., 4-position substituted analogs) or unsubstituted benzoxazole derivatives [2]. Procurement of the precise CAS registry number ensures reproducibility of the intended polymer architecture and performance characteristics specified in patented formulations or research protocols [1].

Quantitative Differentiation of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2): Comparative Performance Data for Procurement Decisions


Reduced Coefficient of Linear Expansion in Benzoxazole-Modified Epoxy Resins Compared to Conventional Formulations

Epoxy resin curing compositions containing a benzoxazole structure, such as 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole, are disclosed to exhibit a small coefficient of linear expansion compared to conventional epoxy resin formulations [1]. This property is critical for applications such as printed wiring boards (PWBs), where thermal cycling reliability and dimensional stability are paramount [1]. While specific numerical CTE values for this exact compound are not publicly available in the patent disclosure, the qualitative claim of 'small coefficient of linear expansion' distinguishes benzoxazole-containing epoxies from standard Bisphenol A diglycidyl ether (DGEBA) systems, which typically exhibit higher CTE values in the range of 60-80 ppm/°C and require inorganic fillers to achieve lower expansion, often at the expense of mechanical integrity [1].

Epoxy Resin Thermoset Coefficient of Thermal Expansion Printed Wiring Board Encapsulation

High Tensile Strength Maintenance in Benzoxazole-Structured Epoxy Resins Versus Filler-Modified Alternatives

The same patent literature asserts that epoxy resin curing compositions incorporating a benzoxazole structure, which includes 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole, exhibit high tensile strength [1]. This is presented in direct contrast to conventional approaches for reducing thermal expansion, which rely on the addition of inorganic fillers [1]. The patent notes that while filler addition can control thermal deformation, it is disadvantageous because it often leads to reduced tensile strength, decreased elongation, or filler agglomeration that causes circuit reliability issues in electronic applications [1]. The benzoxazole-modified epoxy system is therefore positioned as a solution that achieves desirable thermal-mechanical properties without the mechanical property trade-offs associated with filled systems [1].

Epoxy Resin Mechanical Properties Tensile Strength Composite Materials Structural Adhesives

Enhanced Thermal Conductivity in Benzoxazole-Containing Liquid-Crystalline Epoxy Thermosets

In a study on thermosetting monomers containing benzoxazole (BO) units, a liquid-crystalline epoxy thermoset containing benzoxazole moieties exhibited a measured thermal conductivity (λ) of 0.257 W·m⁻¹·K⁻¹ in the Z direction of the cured resin film [1]. This value represents an appreciable increase over typical isotropic epoxy resins, which generally exhibit thermal conductivity in the range of 0.15-0.20 W·m⁻¹·K⁻¹. While this study did not utilize the exact compound 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole, the findings establish a class-level inference that the incorporation of benzoxazole units, particularly when aligned in liquid-crystalline domains, significantly enhances thermal transport properties in cured epoxy networks [1]. The 2-Methyl-6-substituted benzoxazole with an epoxide functional handle is structurally suited to participate in such liquid-crystalline thermoset architectures [1].

Thermal Conductivity Liquid-Crystalline Polymer Thermoset Electronic Packaging Heat Dissipation

Chemical Purity Specification as a Determinant of Procurement Suitability for 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole

The chemical 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) is typically supplied at a purity specification of 95% . This purity level is appropriate for research and development applications, including polymer synthesis and materials screening, where trace impurities are tolerable as long as the core monomer reactivity and structure are maintained. In contrast, alternative benzoxazole derivatives or generic epoxides intended for commercial-scale or electronic-grade applications may be available at higher purities (e.g., >98% or >99%), but the specific substitution pattern and CAS registry number of this compound are essential for replicating patented formulations or research protocols that explicitly cite this structure [1]. The 95% purity baseline establishes a clear procurement criterion: this compound is fit for R&D and pilot-scale investigation, whereas high-volume manufacturing or applications requiring ultra-high purity may necessitate further purification or alternative sourcing.

Purity Specification Research-Grade Chemical Quality Control Polymer Synthesis Analytical Standard

Validated Application Scenarios for 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) Based on Available Evidence


Formulation of Low-CTE Epoxy Resins for High-Density Printed Wiring Boards (PWBs)

Procurement of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is most directly supported for research and development of epoxy resin curing compositions targeted at printed wiring board applications [1]. The compound's benzoxazole structure contributes to a cured resin system with a small coefficient of linear expansion, addressing the critical need for dimensional stability in high-density PWBs where thermal cycling and heat generation from integrated wiring can cause reliability failures [1]. Furthermore, the high tensile strength associated with benzoxazole-containing epoxies offers a mechanical performance advantage over conventional filler-loaded systems that trade off tensile strength for lower CTE [1]. This application scenario aligns with the evidence from patent disclosures, where the compound falls within the scope of claimed benzoxazole-structured epoxy monomers for advanced electronic materials.

Development of Intrinsically Thermally Conductive Liquid-Crystalline Thermosets

Based on class-level evidence, 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is a viable candidate for synthesizing liquid-crystalline thermosetting monomers aimed at enhancing the intrinsic thermal conductivity of cured epoxy networks [2]. The measured thermal conductivity of 0.257 W·m⁻¹·K⁻¹ for benzoxazole-containing liquid-crystalline epoxy systems represents a notable improvement over isotropic epoxy resins (0.15-0.20 W·m⁻¹·K⁻¹) [2]. This property is particularly valuable for applications such as thermal interface materials, underfill encapsulants for high-power electronics, and other scenarios where efficient heat dissipation is required without the addition of thermally conductive fillers that can increase viscosity and complicate processing.

Replication and Optimization of Patented Benzoxazole-Containing Epoxy Formulations

The compound 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole (CAS 61235-99-2) is structurally encompassed within the general formula (I) of benzoxazole-containing compounds disclosed in patent literature for epoxy resin curing compositions [1]. Procurement of this exact CAS registry number is essential for researchers and industrial formulators seeking to replicate, validate, or improve upon the patented formulations described in documents such as US Patent 7,763,700 B2 [1]. The specific substitution pattern—2-methyl and 6-(oxiran-2-ylmethoxy)—ensures that the resulting cured polymer network possesses the intended crosslink architecture and thermal-mechanical property profile claimed in the patent disclosures. Generic substitution with alternative benzoxazole isomers or epoxides would yield a different polymer structure and, consequently, different performance characteristics, rendering direct comparison or validation invalid.

Research-Grade Synthesis of Polybenzoxazole Precursors and Functional Polymers

With a typical purity specification of 95%, 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is appropriately positioned for academic and industrial research applications focused on synthesizing novel polybenzoxazole precursors, functional copolymers, or reactive intermediates . The epoxide functional group enables incorporation into epoxy resin networks via ring-opening polymerization or copolymerization with amines, anhydrides, or phenolic curing agents, while the benzoxazole core provides thermal stability and potential for further functionalization [1]. This application scenario is ideal for materials discovery programs exploring structure-property relationships in heterocyclic thermosets, where the 95% purity is sufficient for initial screening and small-scale property evaluation before transitioning to higher-purity sources for scale-up.

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